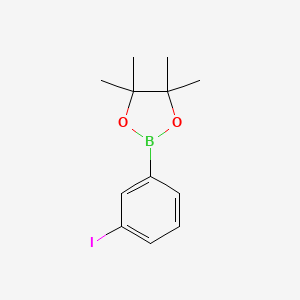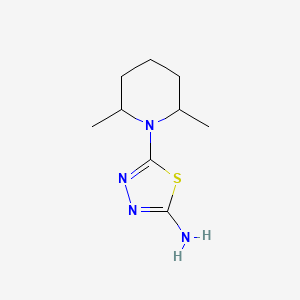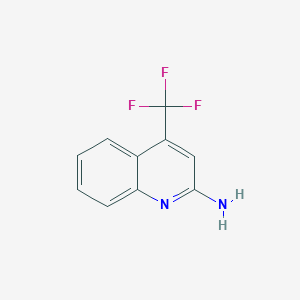
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
“2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound that is not widely documented. However, it appears to be related to 3-Iodophenol1 and 2-hydroxy-2-(3-iodophenyl)acetic acid2, which are aromatic organic compounds12.
Synthesis Analysis
The synthesis of similar compounds has been documented. For instance, 3-Iodophenol can be prepared by oxidative decarboxylation of 3-iodobenzoic acid1. A catalytic protodeboronation of pinacol boronic esters has also been reported3. However, the specific synthesis process for “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of this compound is not explicitly available. However, related compounds such as 3-Iodophenyl isocyanate and 3-Iodophenyl isothiocyanate have been studied45. These compounds have similar iodophenyl groups, which may provide some insight into the structure of “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”.Chemical Reactions Analysis
The specific chemical reactions involving “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not documented in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not readily available. However, related compounds such as 2-hydroxy-2-(3-iodophenyl)acetic acid and 3-Iodophenyl acetate have been characterized72.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Application Summary : Iodophenyl compounds are used in the synthesis of novel chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application : Compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results : The synthesized compounds were screened for antimicrobial activity .
Halogen Bonding in Drug Design
- Scientific Field : Drug Design and Development .
- Application Summary : The activation of halogen bonding by the substitution of the pentafluoro-λ6-sulfanyl (SF5) group was studied using a series of SF5-substituted iodobenzenes .
- Methods of Application : The study involved simulated electrostatic potential values of SF5-substituted iodobenzenes, ab initio molecular orbital calculations of intermolecular interactions of SF5-substituted iodobenzenes with pyridine, and 13C-NMR titration experiments .
- Results : It was found that 3,5-bis-SF5-iodobenzene was the most effective halogen bond donor . The 3,5-bis-SF5-iodobenzene unit may be an attractive fragment of rational drug design capable of halogen bonding with biomolecules .
Industrial Organic Synthesis
- Scientific Field : Industrial Chemistry .
- Application Summary : Iodophenyl compounds are used in the field of industrial organic synthesis . They are involved in the development of specific drug candidates and are represented in emerging technologies like machine learning and artificial intelligence .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis process and the desired end product .
- Results : The results of these synthesis processes contribute to the development of novel therapeutics, including both large-molecule therapies and small-molecule therapeutics .
Coupling Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : 3-Iodophenol, a type of iodophenyl compound, participates in a variety of coupling reactions where the iodide substituent is displaced .
- Methods of Application : Well-cited examples include thiolate and amine nucleophiles . 3-Iodophenol can be prepared by oxidative decarboxylation of 3-iodobenzoic acid .
- Results : The results of these reactions are new compounds that can be used in further chemical reactions or in the creation of various products .
Free Radical Scavenger
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Iodophenyl compounds are used in the synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (edaravone), a potent free radical scavenger . This has been developed as a medical drug for the treatment of acute cerebral infarction .
- Methods of Application : The compound 1-(3 -[125I]iodophenyl)-3-methy-2-pyrazolin-5-one (125I-2) was synthesized by two methods, via isotopic exchange and interhalogen exchange under solvent-free conditions .
- Results : The compound showed signs of distribution profiles similar to reported results for 14C-labeled edaravone in normal rats .
Organic Synthesis
- Scientific Field : Industrial Chemistry .
- Application Summary : Iodophenyl compounds are used in the field of industrial organic synthesis . They are involved in the development of specific drug candidates and are represented in emerging technologies like machine learning and artificial intelligence .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis process and the desired end product .
- Results : The results of these synthesis processes contribute to the development of novel therapeutics, including both large-molecule therapies (mRNA and traditional vaccines) and small-molecule therapeutics (molnupiravir, nirmatrelvir) .
Safety And Hazards
The safety data and hazards associated with “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not documented in the available literature. However, safety data sheets for related compounds such as 3-Iodophenyl isocyanate and 3-Iodophenyl isothiocyanate provide information on potential hazards, precautionary measures, and first-aid measures45.
Zukünftige Richtungen
The future directions for the study and application of “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly mentioned in the available literature. However, related compounds such as 2-Fluoro-3-iodophenylboronic acid and 6-Bromo-2-fluoro-3-iodophenylboronic acid are being studied for their potential applications89.
Eigenschaften
IUPAC Name |
2-(3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BIO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHFNMSHDHAHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462094 | |
| Record name | 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
408492-28-4 | |
| Record name | 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodophenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)



![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)





![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)
![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)

